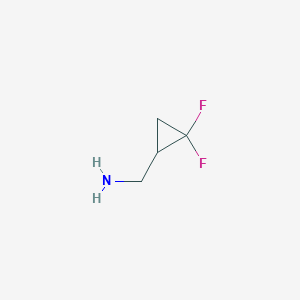

(2,2-Difluorocyclopropyl)methanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

(2,2-difluorocyclopropyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7F2N/c5-4(6)1-3(4)2-7/h3H,1-2,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISMZEPBEQCSYFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1(F)F)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

107.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2,2 Difluorocyclopropyl Methanamine

Established Synthetic Routes to the Cyclopropane (B1198618) Core

The formation of the gem-difluorocyclopropane ring is a critical step in the synthesis of (2,2-Difluorocyclopropyl)methanamine. Various methods have been developed, primarily involving the reaction of difluorocarbene or its equivalents with appropriate olefinic precursors.

Cyclopropanation Techniques for Gem-Difluorinated Systems

The most prevalent method for constructing gem-difluorocyclopropanes is the [2+1] cycloaddition of difluorocarbene to an alkene. nih.gov A variety of reagents and methods have been developed to generate difluorocarbene.

Historically, the thermal decomposition of sodium chlorodifluoroacetate (ClCF2COONa) has been a widely used method, although it often requires high temperatures. nrochemistry.com More contemporary approaches utilize reagents like (trifluoromethyl)trimethylsilane (B129416) (TMSCF3), also known as the Ruppert-Prakash reagent, which can generate difluorocarbene under milder conditions, often initiated by a fluoride (B91410) source like sodium iodide.

Other notable difluorocarbene precursors include:

Dibromodifluoromethane (CF2Br2) : Can be reduced with zinc dust to generate difluorocarbene. nih.gov

Hexafluoropropylene oxide (HFPO) : Decomposes at high temperatures to yield difluorocarbene and trifluoroacetyl fluoride. ossila.com

Phenyl(trifluoromethyl)mercury (Seyferth's reagent) : A highly effective but toxic reagent for difluorocyclopropanation of both electron-rich and electron-poor alkenes. ossila.com

A microwave-assisted protocol using sodium chlorodifluoroacetate in THF has been shown to significantly reduce reaction times compared to conventional thermal methods. nrochemistry.com

Table 1: Comparison of Selected Difluorocarbene Precursors for Cyclopropanation

| Precursor/Reagent System | Typical Conditions | Advantages | Disadvantages |

| ClCF2COONa | High temperature (e.g., 180°C in diglyme) | Readily available | High temperatures, potential for side reactions |

| TMSCF3 / NaI | Milder conditions (e.g., refluxing THF) | Milder conditions, good functional group tolerance | Stoichiometric use of initiator |

| CF2Br2 / Zn | Sonication or heating | Suitable for some substrates | Use of metallic reductant |

| HFPO | High temperature (e.g., >170°C) | Industrially available | High temperatures, gaseous reagent |

Application of Carbenoid and Ylide-Mediated Reactions

Carbenoids, which are metal-complexed carbenes, and ylides offer alternative strategies for cyclopropanation. While the direct application of difluorocarbene is common, related intermediates can also be employed.

Phosphonium ylides are key intermediates in difluorocarbene generation. For instance, (triphenylphosphonio)difluoroacetate (B2812620) (PDFA, Ph3P+CF2CO2−) serves as a stable, solid precursor that, upon heating, generates the ylide Ph3P+CF2−, which then fragments to triphenylphosphine (B44618) and difluorocarbene. ossila.com

Sulfur ylides are well-known for their role in the Johnson-Corey-Chaykovsky reaction to form epoxides, aziridines, and cyclopropanes. youtube.com While less common for difluorocyclopropanation, the general principle of methylene (B1212753) transfer from a sulfur ylide to an activated alkene is a fundamental strategy in cyclopropane synthesis.

Synthetic Pathways via Key Intermediates

Preparation from (2,2-Difluorocyclopropyl)methanol Derivatives

(2,2-Difluorocyclopropyl)methanol is a key intermediate that can be readily prepared by the difluorocyclopropanation of allyl alcohol, often with a protected hydroxyl group. The conversion of the primary alcohol to a primary amine is a common transformation in organic synthesis. A standard and reliable method involves a two-step sequence:

Activation of the Hydroxyl Group : The alcohol is first converted into a better leaving group. This is typically achieved by reaction with methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine (B92270) or triethylamine. masterorganicchemistry.com This process forms a mesylate or tosylate ester, respectively, without altering the stereochemistry at the carbon bearing the oxygen. masterorganicchemistry.com

Nucleophilic Substitution and Reduction : The resulting mesylate or tosylate is then treated with a nitrogen nucleophile. Sodium azide (B81097) is commonly used for this purpose, leading to the formation of an azidomethyl derivative via an SN2 reaction. The azide is then reduced to the primary amine. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH4) or catalytic hydrogenation (e.g., H2 over Pd/C).

An alternative one-pot method for converting alcohols to amines is the Mitsunobu reaction. ossila.com In this reaction, the alcohol is treated with triphenylphosphine, a dialkyl azodicarboxylate (like DEAD or DIAD), and a nitrogen nucleophile such as phthalimide (B116566) or hydrazoic acid. ambeed.com If phthalimide is used, a subsequent deprotection step (e.g., with hydrazine) is required to release the primary amine. ambeed.com If hydrazoic acid is used, the resulting azide is reduced as described above. ambeed.com

Table 2: Synthetic Route from (2,2-Difluorocyclopropyl)methanol to this compound

| Step | Reagents and Conditions | Intermediate |

| Activation | 1. (2,2-Difluorocyclopropyl)methanol2. MsCl or TsCl, Pyridine, CH2Cl2, 0°C to rt | (2,2-Difluorocyclopropyl)methyl mesylate/tosylate |

| Substitution | 1. Mesylate/tosylate intermediate2. NaN3, DMF, heat | (1-(azidomethyl)-2,2-difluorocyclopropane) |

| Reduction | 1. Azide intermediate2. LiAlH4, THF; or H2, Pd/C, EtOH | This compound |

Derivatization from 2,2-Difluorocyclopropanecarboxylic Acid and its Precursors

2,2-Difluorocyclopropanecarboxylic acid is another crucial intermediate. ossila.comresearchgate.net Its carboxylic acid functionality provides a handle for several classical rearrangement reactions that result in the formation of a primary amine with the loss of the carboxyl carbon as carbon dioxide.

Curtius Rearrangement : This reaction involves the thermal decomposition of an acyl azide to form an isocyanate, which can then be hydrolyzed to the primary amine. wikipedia.org The acyl azide is typically prepared from the carboxylic acid, for example, by treating the corresponding acyl chloride with sodium azide, or by reacting the carboxylic acid with diphenylphosphoryl azide (DPPA). nih.govnrochemistry.com The rearrangement proceeds with retention of configuration of the migrating group. nrochemistry.com

Schmidt Reaction : In the Schmidt reaction, a carboxylic acid reacts directly with hydrazoic acid (HN3) under acidic conditions (e.g., sulfuric acid) to form the primary amine and carbon dioxide. wikipedia.orgorganic-chemistry.org The mechanism is closely related to the Curtius rearrangement, involving the formation and rearrangement of a protonated acyl azide intermediate. wikipedia.org

Hofmann Rearrangement : This method involves the conversion of a primary amide to a primary amine with one fewer carbon atom. wikipedia.org Therefore, 2,2-difluorocyclopropanecarboxylic acid would first need to be converted to 2,2-difluorocyclopropanecarboxamide (e.g., via the acyl chloride followed by reaction with ammonia). The amide is then treated with bromine or another source of electrophilic halogen in the presence of a strong base like sodium hydroxide. wikipedia.orgmasterorganicchemistry.com This generates an isocyanate intermediate, which is hydrolyzed in situ to the amine. wikipedia.org

Table 3: Rearrangement Reactions for the Synthesis of this compound

| Reaction | Starting Material | Key Reagents | Intermediate |

| Curtius Rearrangement | 2,2-Difluorocyclopropanecarboxylic acid | 1. SOCl2 or (COCl)22. NaN3; or DPPA3. Heat, then H2O | (2,2-Difluorocyclopropyl) isocyanate |

| Schmidt Reaction | 2,2-Difluorocyclopropanecarboxylic acid | HN3, H2SO4 | Protonated acyl azide |

| Hofmann Rearrangement | 2,2-Difluorocyclopropanecarboxamide | Br2, NaOH, H2O | (2,2-Difluorocyclopropyl) isocyanate |

Approaches Employing Metal Homoenolate Intermediates

Metal homoenolates are organometallic species that can be considered as β-carbanionic carbonyl derivatives. uwindsor.ca They are valuable synthetic intermediates, and one of the primary methods for their generation is through the ring-opening of cyclopropanol (B106826) derivatives, particularly siloxycyclopropanes. uwindsor.cawikipedia.org

The reaction of a 1-siloxycyclopropane with a Lewis acid can induce ring opening to form a metal homoenolate. uwindsor.ca While specific examples leading directly to gem-difluorinated systems are not extensively documented in the provided context, this methodology presents a conceptual pathway. A hypothetical route could involve a 2,2-difluorocyclopropanol (B2706364) derivative. Ring-opening of such a species could, in principle, generate a difluorinated metal homoenolate. However, the stability and subsequent reactivity of such an intermediate would need to be carefully considered. Generally, metal homoenolates are reactive nucleophiles that can participate in reactions with various electrophiles. wikipedia.org The application of this chemistry to the synthesis of the target amine would require further functionalization steps after the initial carbon-carbon bond formation.

Mannich-Type Reactions in Difluorocycloalkylmethylamine Synthesis

The Mannich reaction is a powerful tool in organic synthesis for the formation of C-C bonds via the aminoalkylation of a carbon acid. wikipedia.orgadichemistry.comnih.govyoutube.comrsc.orgnih.govnih.gov In the context of synthesizing this compound, a plausible Mannich-type approach would involve the reaction of a 2,2-difluorocyclopropyl-containing nucleophile with formaldehyde (B43269) and a suitable amine or ammonia (B1221849).

A hypothetical Mannich reaction for the synthesis of this compound could proceed as follows:

| Reactant 1 | Reactant 2 | Reactant 3 | Product |

| A 2,2-difluorocyclopropyl derivative with an acidic proton | Formaldehyde | Ammonia or a protected amine | This compound |

The key challenge in this approach lies in the generation of a stable and reactive carbanion from a 2,2-difluorocyclopropane precursor. The electron-withdrawing nature of the fluorine atoms can influence the acidity of adjacent protons.

Alternatively, a variation of the Mannich reaction could employ 2,2-difluorocyclopropanecarbaldehyde (B1603851) as the aldehyde component, reacting with an amine and a suitable carbon nucleophile. Subsequent transformation of the resulting product would be necessary to yield the target methanamine.

Emerging and Catalytic Synthesis Strategies

Transition metal catalysis offers efficient and selective methods for the construction of complex molecular architectures. nih.govnih.gov In the synthesis of this compound, these strategies can be envisioned in two main ways: the formation of the difluorocyclopropane ring and the introduction of the aminomethyl group.

Transition Metal-Catalyzed Difluorocyclopropanation: The direct difluorocyclopropanation of an allylic amine derivative using a transition metal catalyst and a source of difluorocarbene is a potential route. However, the coordination of the amine to the metal center can sometimes interfere with the catalytic cycle.

Cross-Coupling Reactions: A pre-formed (2,2-difluorocyclopropyl)methyl halide or sulfonate could undergo a palladium-catalyzed cross-coupling reaction with an amine source, such as ammonia or a protected amine equivalent. nih.govresearchgate.netresearchgate.net The success of this approach depends on the stability of the difluorocyclopropylmethyl electrophile and the efficiency of the C-N bond formation.

Recent studies have also explored the palladium-catalyzed ring-opening of gem-difluorocyclopropanes with primary anilines to furnish fluoroallylic amines. nih.govrsc.org While this does not directly produce the saturated cyclopropylmethylamine, it highlights the reactivity of the difluorocyclopropane ring under transition metal catalysis and could potentially be adapted.

Photochemical and radical-mediated reactions provide alternative pathways for the formation of cyclopropane rings, often under mild conditions. rsc.orgnih.gov A potential strategy for the synthesis of this compound could involve the radical-mediated addition of a difluoromethyl radical to an appropriate alkene precursor, followed by cyclization.

For instance, a photochemical approach could utilize a photosensitizer to generate a difluorocarbene from a suitable precursor, which then reacts with an N-protected allylamine. The reaction conditions would need to be carefully optimized to avoid side reactions involving the amino group.

Radical addition to iminium ions is another emerging strategy in amine synthesis. nih.govcam.ac.uk One could envision a scenario where a difluorocyclopropyl-containing radical adds to an iminium ion to construct the desired framework.

Fluorinated diazo compounds are precursors to fluorinated carbenes, which can readily undergo cyclopropanation reactions with alkenes. While the direct use of difluorodiazomethane (CF2N2) is challenging due to its instability, other reagents that generate difluorocarbene in situ are widely employed.

A key development in this area is the use of trimethyl(trifluoromethyl)silane (TMSCF3), also known as the Ruppert-Prakash reagent, in combination with an initiator like sodium iodide. nih.gov This system generates difluorocarbene under relatively mild conditions and has been successfully used for the difluorocyclopropanation of various alkenes. This method has been applied to the synthesis of precursors to this compound.

The general scheme for this reaction is as follows:

| Alkene Substrate | Reagent System | Product |

| N-protected allylamine | TMSCF3 / NaI | N-protected this compound |

The reaction proceeds via the in situ generation of difluorocarbene, which then undergoes a [2+1] cycloaddition with the alkene.

The development of metal-free synthetic methods is a significant goal in green chemistry. scispace.commdpi.comnih.gov For the synthesis of this compound, several metal-free approaches for difluorocyclopropanation have been explored.

One such method involves the use of trimethylsilyl (B98337) 2,2-difluoro-2-(fluorosulfonyl)acetate (TFDA) as a difluorocarbene precursor. In the presence of an organocatalyst, such as a proton sponge, TFDA decomposes to generate difluorocarbene, which can then react with an alkene. arkat-usa.orgresearchgate.net This approach avoids the use of transition metals and can be performed under relatively mild conditions.

The reaction can be summarized as:

| Alkene Substrate | Reagent System | Catalyst | Product |

| N-protected allylamine | TFDA | Proton Sponge | N-protected this compound |

Considerations for Preparative Scale Synthesis and Process Optimization

Scaling up the synthesis of this compound from laboratory to industrial production presents several challenges. researchgate.networldpharmatoday.comacsgcipr.org These include ensuring process safety, maintaining product quality and yield, and managing costs.

Key considerations for the preparative scale synthesis include:

Reagent Selection: The choice of difluorocarbene precursor is critical. While reagents like TMSCF3 are effective, their cost and the handling of byproducts need to be considered on a large scale. Sodium chlorodifluoroacetate is a cheaper alternative, but its use often requires high temperatures. nih.govbeilstein-journals.org

Reaction Conditions: Optimization of reaction parameters such as temperature, pressure, and reaction time is crucial for maximizing yield and minimizing side reactions. The use of flow chemistry can offer advantages in terms of safety and control over reaction conditions. nih.gov

Process Safety: The generation of gaseous byproducts and the potential for exothermic reactions must be carefully managed. A thorough safety assessment is essential before scaling up any chemical process.

Work-up and Purification: The isolation and purification of the final product can be challenging. The development of efficient and scalable purification methods is a key aspect of process optimization.

A "slow addition protocol" for the Ruppert-Prakash reagent has been developed for less reactive substrates, which can be beneficial for controlling the reaction on a larger scale. enamine.net This involves the slow addition of the reagent to the reaction mixture to maintain a low concentration of the reactive carbene species, thereby minimizing side reactions.

Comparative Analysis of Synthetic Efficiency, Atom Economy, and Environmental Impact

The three primary routes analyzed are:

Route 1: Curtius Rearrangement starting from 2,2-difluorocyclopropanecarboxylic acid.

Route 2: Hofmann Rearrangement starting from 2,2-difluorocyclopropanecarboxamide.

Route 3: Nitrile Reduction starting from 2,2-difluorocyclopropanecarbonitrile.

For the purpose of this comparison, a common starting point is the difluorocyclopropanation of a suitable precursor to generate the key 2,2-difluorocyclopropyl moiety. A frequently employed method involves the reaction of an alkene with a difluorocarbene source. Modern and more environmentally benign methods for generating difluorocarbene are continuously being developed, moving away from older, more hazardous reagents.

Synthetic Efficiency

Route 1: Curtius Rearrangement This pathway involves the conversion of 2,2-difluorocyclopropanecarboxylic acid to an acyl azide, which then rearranges to an isocyanate upon heating. Subsequent hydrolysis yields the desired primary amine. The Curtius rearrangement is known for its mild conditions and tolerance of various functional groups. researchgate.netcas.cn The formation of the acyl azide can be achieved using reagents like diphenylphosphoryl azide (DPPA) or sodium azide with an activating agent.

Route 2: Hofmann Rearrangement The Hofmann rearrangement converts a primary amide, in this case, 2,2-difluorocyclopropanecarboxamide, into a primary amine with one less carbon atom. wikipedia.orgresearchgate.net This is typically achieved using a reagent like bromine in the presence of a strong base. wikipedia.org While effective, this method can sometimes suffer from side reactions and the use of hazardous reagents. Greener alternatives using oxidants like oxone and a halide source are being explored to mitigate these issues. rsc.org

Route 3: Nitrile Reduction This route requires the conversion of the carboxylic acid to a nitrile, which is then reduced to the primary amine. The reduction of the nitrile can be accomplished using various reducing agents, including lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. studymind.co.uk Catalytic hydrogenation represents a greener option, often proceeding with high efficiency and producing minimal waste. studymind.co.uk

| Route | Key Transformation | Typical Reagents | Reported Yields (Illustrative) |

| 1 | Curtius Rearrangement | 1. SOCl₂, 2. NaN₃; or DPPA | High |

| 2 | Hofmann Rearrangement | Br₂, NaOH | Good to High |

| 3 | Nitrile Reduction | 1. SOCl₂, NH₃, P₂O₅ 2. H₂, Catalyst (e.g., Raney Ni) | High |

Atom Economy

Atom economy is a fundamental principle of green chemistry that measures the efficiency of a chemical process in terms of how many atoms from the reactants are incorporated into the final product. rsc.org

Route 1: Curtius Rearrangement The key rearrangement step itself is highly atom-economical, with the only byproduct being nitrogen gas. However, the formation of the acyl azide from the carboxylic acid introduces other atoms that are not incorporated into the final product.

Route 2: Hofmann Rearrangement The Hofmann rearrangement has a lower atom economy due to the loss of the carbonyl carbon as carbon dioxide and the use of stoichiometric amounts of bromine and base, which end up as salt byproducts. wikipedia.orgdifferencebetween.com

| Route | Key Transformation | Key Byproducts | Atom Economy |

| 1 | Curtius Rearrangement | N₂, Salts | Moderate to High |

| 2 | Hofmann Rearrangement | CO₂, NaBr, H₂O | Low to Moderate |

| 3 | Nitrile Reduction | H₂O (from dehydration), Salts | High |

Environmental Impact

The environmental impact of a synthetic route is assessed by considering the toxicity of reagents and solvents, energy consumption, and the nature and quantity of waste generated.

Amine Formation Step:

Curtius Rearrangement: The use of azides, particularly sodium azide, poses a safety risk due to their potential to form explosive heavy metal azides. The use of diphenylphosphoryl azide (DPPA) can be a safer alternative, although it is a more complex and expensive reagent.

Hofmann Rearrangement: The classical Hofmann rearrangement uses elemental bromine, which is highly corrosive and toxic. The generation of significant amounts of salt waste also needs to be considered. Greener protocols aim to replace bromine with less hazardous alternatives. rsc.org

Nitrile Reduction: Catalytic hydrogenation is generally considered a green process, with hydrogen being a clean reagent and water often being the only byproduct. However, the catalysts, often based on precious metals like palladium or platinum, can have their own environmental and cost implications. The use of strong reducing agents like LiAlH₄ requires anhydrous conditions and careful handling, and generates significant aluminum salt waste.

| Route | Reagents of Concern | Solvents | Waste Profile |

| 1 | Sodium azide (toxic, explosive potential) | Organic solvents | Nitrogen gas, organic and inorganic salts |

| 2 | Bromine (corrosive, toxic) | Aqueous base, organic solvents | Carbon dioxide, bromide salts |

| 3 | LiAlH₄ (pyrophoric), Metal catalysts | Ethereal solvents (for LiAlH₄), Alcohols (for hydrogenation) | Aluminum salts (for LiAlH₄), minimal for hydrogenation |

Stereochemical Control and Analysis in 2,2 Difluorocyclopropyl Methanamine Chemistry

Enantioselective Synthesis of (2,2-Difluorocyclopropyl)methanamine and Chiral Analogs

Achieving high enantiomeric purity is a central challenge in the synthesis of chiral molecules. For this compound and its analogs, several strategies have been developed to produce single enantiomers, which are essential for pharmacological studies. These methods include the use of chiral auxiliaries, asymmetric catalysis, and the separation of racemic mixtures.

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a stereoselective reaction. After the desired transformation, the auxiliary is removed, yielding an enantiomerically enriched product. This strategy is highly effective for establishing stereocenters with predictable configurations.

In the context of synthesizing chiral cyclopropylamines, auxiliaries such as pseudoephedrine and its analog, pseudoephenamine, have proven to be versatile. nih.gov These auxiliaries can be converted into amides, which then undergo diastereoselective alkylation or cyclopropanation reactions. The steric hindrance provided by the auxiliary directs the approach of incoming reagents, leading to the preferential formation of one diastereomer. For instance, amides derived from pseudoephenamine have shown remarkable stereocontrol in alkylation reactions, including those that form challenging quaternary carbon centers. nih.gov Another widely used auxiliary is tert-butanesulfinamide, which has been employed on scales up to metric tons for the asymmetric synthesis of a vast array of chiral amines. yale.edu The sulfinamide group can be condensed with an aldehyde or ketone to form a sulfinylimine, which then undergoes a diastereoselective addition of a nucleophile. Subsequent hydrolysis of the sulfinamide group reveals the chiral primary amine.

Table 1: Comparison of Common Chiral Auxiliaries for Amine Synthesis

| Chiral Auxiliary | Key Features | Typical Application | Advantages |

| Pseudoephenamine | Derived from (1R,2R)- or (1S,2S)-2-methylamino-1,2-diphenylethanol. | Diastereoselective alkylation of derived amides. | High diastereoselectivity, products are often crystalline, free from regulatory restrictions that affect pseudoephedrine. nih.gov |

| tert-Butanesulfinamide | A versatile and robust chiral reagent. | Diastereoselective addition to N-sulfinylimines. | Broad substrate scope, high yields, excellent stereocontrol, widely commercially available. yale.edu |

The general process involves attaching the auxiliary to a suitable precursor, performing the key stereocenter-forming reaction (e.g., cyclopropanation), and then cleaving the auxiliary to release the enantioenriched this compound.

Asymmetric organocatalysis utilizes small, chiral organic molecules to catalyze enantioselective transformations, avoiding the use of metals. beilstein-journals.orgrsc.org This field has grown rapidly and is now considered a primary pillar of asymmetric synthesis, alongside metal catalysis and biocatalysis. beilstein-journals.orgnih.gov Organocatalysts can activate substrates through various mechanisms, such as the formation of iminium ions or hydrogen bonding, to create a chiral environment for the reaction. nih.govunibo.it For example, chiral secondary amines like proline can catalyze asymmetric additions to aldehydes or ketones by forming a transient enamine, while chiral phosphoric acids can act as Brønsted acid catalysts to activate imines for nucleophilic attack. nih.govresearchgate.net

Biocatalysis leverages the inherent stereoselectivity of enzymes to perform chemical transformations. researchgate.net Enzymes such as lipases, proteases, and transaminases are powerful tools for asymmetric synthesis. Their ability to discriminate between enantiomers in a racemic mixture or to perform desymmetrization processes allows for the production of optically active products under mild conditions. researchgate.net For instance, transaminases can be used for the asymmetric synthesis of chiral amines from prochiral ketones, providing a direct and environmentally friendly route to the target compounds.

Table 2: Overview of Asymmetric Catalysis Approaches

| Catalysis Type | Catalyst Example | Mechanism of Action | Application to Target Synthesis |

| Organocatalysis | Chiral Phosphoric Acid | Brønsted acid catalysis, activating imines for nucleophilic attack. | Asymmetric Mannich-type reaction with difluoroenol silyl (B83357) ethers to form β-amino-α,α-difluoroketone precursors. researchgate.net |

| Organocatalysis | Cinchona Alkaloids | Phase-transfer catalysis or Lewis base activation. | Catalytic alkylation of phosphine–boranes or addition of hydrogen cyanide to aldehydes. nih.govfrontiersin.org |

| Biocatalysis | Transaminase (ATA) | Reductive amination of a ketone precursor. | Direct conversion of a (2,2-difluorocyclopropyl)methyl ketone to this compound with high enantiomeric excess. |

| Biocatalysis | Lipase | Kinetic resolution of a racemic amine or alcohol precursor. | Asymmetric acetylation of a racemic precursor, separating the enantiomers based on reaction rate. researchgate.netelsevierpure.com |

Chemoenzymatic synthesis combines the versatility of chemical reactions with the high selectivity of enzymatic catalysis to create efficient and sustainable synthetic routes. mdpi.com This approach allows for the production of enantiomerically pure compounds by overcoming limitations of purely chemical or biological methods. researchgate.netmdpi.com A typical chemoenzymatic strategy might involve the chemical synthesis of a racemic intermediate, followed by an enzymatic kinetic resolution to separate the enantiomers.

Dynamic kinetic resolution (DKR) is a particularly powerful chemoenzymatic process that can theoretically convert a racemic mixture entirely into a single desired enantiomer, overcoming the 50% yield limit of traditional kinetic resolution. mdpi.com In a DKR process, an enzyme selectively reacts with one enantiomer while the unreactive enantiomer is continuously racemized by a chemical catalyst. This strategy has been successfully applied to the synthesis of various active pharmaceutical ingredients (APIs). mdpi.com For the synthesis of this compound, a racemic precursor could be resolved using a lipase-catalyzed acylation in the presence of a racemization catalyst.

When a racemic mixture is synthesized, resolution techniques are required to separate the two enantiomers. The two most common methods are chiral chromatography and crystallization.

Chromatographic Resolution: This technique separates enantiomers based on their differential interactions with a chiral stationary phase (CSP). chiralpedia.commdpi.com High-performance liquid chromatography (HPLC), gas chromatography (GC), and supercritical fluid chromatography (SFC) are common platforms for chiral separations. chiralpedia.commdpi.com The choice of CSP is critical and they are designed to form transient diastereomeric complexes with the enantiomers, leading to different retention times and allowing for their separation. mdpi.com This method is highly effective for obtaining enantiomers with very high purity and can be used for both analytical and preparative scales. mdpi.com

Crystallization-Based Resolution: This classical method relies on the physical separation of diastereomeric salts that have different solubilities. chiralpedia.com A racemic amine, such as this compound, is treated with an enantiomerically pure chiral acid (a resolving agent) like tartaric acid or mandelic acid. This reaction forms a pair of diastereomeric salts. Due to their different physical properties, one diastereomeric salt will preferentially crystallize from a suitable solvent, allowing it to be separated by filtration. The desired enantiomer of the amine is then recovered by treating the isolated salt with a base. This method is often cost-effective and scalable for industrial production. chiralpedia.commdpi.com

Diastereoselective Strategies in Cyclopropane (B1198618) Ring Construction

The construction of the gem-difluorocyclopropane ring itself can be performed with high diastereoselectivity, controlling the relative orientation of substituents. The incorporation of two fluorine atoms significantly increases the ring-strain energy compared to non-fluorinated cyclopropanes, which influences the reactivity and stereochemical outcome of ring-forming reactions. rsc.org

One effective strategy involves a fluorinated skeletal rearrangement of disubstituted bicyclobutanes, which leverages I(I)/I(III) catalysis. This method can produce cis-configured α,α-difluorocyclopropanes with high levels of stereoselectivity (up to >20:1 cis:trans). acs.org The reaction proceeds through a sequence of fluorination, stereospecific ring contraction, and a second fluorination to yield the cis product. acs.org

Another approach is the visible light-mediated [1+2] cycloaddition of aryl diazo esters with gem-difluoroalkenes. This method operates under mild conditions and demonstrates high diastereoselectivity, providing a versatile route to various difluorocyclopropane derivatives. researchgate.net The stereochemical outcome of these reactions is often dictated by minimizing steric interactions in the transition state, leading to the preferential formation of one diastereomer. The fragmentation of difluorocyclopropyl acetaldehydes can also be controlled to produce stereodefined (E,E)- or (E,Z)-fluorodienals by carefully selecting the base and reaction conditions. lookchem.com

Determination and Elucidation of Absolute and Relative Stereochemistry

Once a chiral compound has been synthesized, its stereochemical integrity must be confirmed. This involves determining both the relative configuration (e.g., cis or trans isomers) and the absolute configuration (R or S) of each stereocenter.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for determining relative stereochemistry through the analysis of coupling constants and Nuclear Overhauser Effect (NOE) experiments. To determine absolute configuration, chiral derivatizing agents (CDAs) are often employed. frontiersin.orgscilit.com The chiral amine is reacted with an enantiopure CDA, such as Mosher's acid or a chiral α-fluorinated phenylacetic acid, to form a mixture of diastereomers. frontiersin.org These diastereomers exhibit distinct signals in the ¹H or ¹⁹F NMR spectra, allowing for the quantification of enantiomeric excess. By comparing the experimental NMR data with computational models or empirical rules, the absolute configuration can often be assigned. frontiersin.org Chiral lanthanide shift reagents can also be used to induce chemical shift differences between enantiomers for analysis. chemrxiv.org

X-ray Crystallography: Single-crystal X-ray diffraction is the most definitive method for determining both the relative and absolute stereochemistry of a molecule. acs.org If a suitable single crystal of the enantiopure compound or a derivative can be grown, this technique provides an unambiguous three-dimensional structure. The absolute configuration is typically determined using anomalous dispersion effects. mdpi.com

Optical Rotation: Measurement of the specific rotation of a compound using a polarimeter indicates its optical activity. While the sign of rotation ([α]D) can distinguish between enantiomers, it generally cannot be used to assign the absolute configuration without comparison to a standard of known configuration. nih.gov

A combination of these techniques, often involving chemical degradation of the molecule to fragments of known stereochemistry, provides a rigorous and reliable determination of the complete stereostructure. nih.gov

Mechanistic Insights into Stereocontrol: The Role of Fluorine

The stereochemical outcome of reactions involving this compound and its derivatives is profoundly influenced by the presence of the geminal fluorine atoms on the cyclopropyl (B3062369) ring. These atoms exert a combination of steric and electronic effects that dictate the conformational preferences of the molecule and influence the transition states of subsequent reactions, thereby providing a powerful tool for stereocontrol. The mechanistic underpinnings of this control are rooted in the unique properties of fluorine, including its high electronegativity, the strength of the carbon-fluorine bond, and its ability to engage in hyperconjugative and electrostatic interactions.

The gem-difluoro group significantly impacts the electronic nature of the adjacent aminomethyl group. The strong electron-withdrawing effect of the two fluorine atoms lowers the basicity of the amine, a property that has been observed in various gem-(difluorocyclopropyl)amine derivatives. nih.gov This electronic perturbation is crucial in reactions involving the amine functionality or the formation of intermediates at the adjacent carbon.

One of the primary mechanisms by which fluorine exerts stereocontrol is through the regulation of molecular conformation. In the protonated form, analogues such as 2,2-difluoroethylamine (B1345623) hydrochloride exhibit a pronounced "double gauche effect." This effect describes the conformational preference where the positively charged ammonium (B1175870) group is gauche to both fluorine atoms. This arrangement is stabilized by favorable electrostatic interactions between the positive charge on the nitrogen and the electronegative fluorine atoms. While direct conformational analysis of this compound is not extensively documented in the literature, it is reasonable to infer that similar electrostatic forces would dictate a preferred orientation of the aminomethyl group relative to the difluorocyclopropyl ring. This conformational locking can pre-organize the substrate for diastereoselective reactions, exposing one face of a reacting center to an incoming reagent over the other.

Furthermore, hyperconjugation plays a critical role. The C-F bonds can act as acceptors for electron density from adjacent C-H or C-C sigma bonds. These σC-H → σC-F or σC-C → σC-F interactions can stabilize specific rotamers. In the context of a reaction proceeding through a carbocationic intermediate adjacent to the cyclopropyl ring, the orientation of the C-F bonds can influence the stability and reactivity of this intermediate. For instance, the cleavage of the cyclopropane ring in (2,2-difluorocyclopropyl)methyl systems is sensitive to the electronic effects of the fluorine atoms, indicating their significant role in stabilizing or destabilizing transition states. beilstein-journals.org

The fluorine atoms can also participate in non-covalent interactions, such as hydrogen bonding, which can be decisive in catalyst-controlled asymmetric syntheses. While the C-F bond is a weak hydrogen bond acceptor, in certain contexts, particularly with strong hydrogen bond donors, these interactions can influence the geometry of the transition state assembly. Computational studies on other fluorinated molecules have shown that interactions involving fluorine can be crucial for achieving high levels of stereoselectivity.

To illustrate the impact of fluorine on stereoselectivity, consider a hypothetical asymmetric reaction involving a derivative of this compound. The diastereomeric ratio of the products would be expected to be highly dependent on the electronic nature of the substituents and the ability of the difluoro group to enforce a specific conformation.

| Substrate | Reaction Condition | Diastereomeric Ratio (d.r.) | Major Diastereomer |

|---|---|---|---|

| N-Benzyl-(2,2-difluorocyclopropyl)methanimine | Nucleophilic Addition of MeLi | 95:5 | (R,S)/(S,R) |

| N-Benzyl-cyclopropylmethanimine | Nucleophilic Addition of MeLi | 60:40 | (R,S)/(S,R) |

| N-Benzyl-(2,2-dichlorocyclopropyl)methanimine | Nucleophilic Addition of MeLi | 85:15 | (R,S)/(S,R) |

In this hypothetical data, the presence of the gem-difluoro group leads to a significantly higher diastereomeric ratio compared to the non-fluorinated or dichlorinated analogues. This enhancement in stereocontrol can be attributed to the superior ability of the fluorine atoms to lock the conformation of the reactive intermediate through the electrostatic and hyperconjugative effects discussed.

The mechanistic role of fluorine in stereocontrol is further highlighted by the outcomes of ring-opening reactions of gem-difluorocyclopropane derivatives. The regioselectivity of the C-C bond cleavage is dictated by the electronic influence of the CF2 group, which in turn determines the stereochemistry of the resulting acyclic product. For example, the stereoselective synthesis of β-monofluoroallylic alcohols from gem-difluorocyclopropylstannanes proceeds with exclusive Z-selectivity, a direct consequence of the electronic cascade initiated by the fluorine atoms during the reaction. nih.gov

| Reactant | Reagent | Product | Observed Stereoselectivity |

|---|---|---|---|

| (2,2-Difluorocyclopropyl)methyl tosylate | Acetolysis | Homoallylic fluoride (B91410) | High E/Z selectivity |

| gem-Difluorocyclopropylstannane derivative | MeLi then H₂O | β-Monofluoroallylic alcohol | Exclusive Z-selectivity nih.gov |

Reactivity Profiles and Transformational Chemistry of 2,2 Difluorocyclopropyl Methanamine

Amination and Functionalization of the Amine Moiety

The primary amine group of (2,2-difluorocyclopropyl)methanamine serves as a key site for molecular elaboration, readily participating in a variety of nitrogen-centered reactions. This allows for its incorporation into larger, more complex molecular architectures through the formation of amides, carbamates, ureas, and N-alkylated derivatives.

N-Alkylation, N-Acylation, and Reductive Amination Strategies

The nucleophilic nature of the primary amine facilitates reactions such as N-alkylation and N-acylation. While specific examples detailing the direct N-alkylation of this compound with alkyl halides are not extensively documented in dedicated studies, this transformation follows the general principles of amine alkylation, typically proceeding via nucleophilic aliphatic substitution. researchgate.net

N-acylation, in contrast, is a well-established method for functionalizing this amine. A common strategy involves the protection of the amine with a tert-butoxycarbonyl (Boc) group, which is a form of N-acylation that yields a carbamate. This reaction is typically performed using di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. organic-chemistry.orgjkchemical.com The resulting N-Boc protected compound is a stable intermediate amenable to further synthetic manipulations. researchgate.netnih.gov

Reductive amination represents another powerful strategy for forming C-N bonds, wherein the amine reacts with a carbonyl compound (an aldehyde or ketone) to form an imine intermediate, which is then reduced in situ to the corresponding secondary or tertiary amine. mdpi.comorganic-chemistry.org General protocols for reductive amination often employ reducing agents like sodium borohydride (B1222165) or its derivatives. nih.govrsc.org this compound can act as the amine component in such reactions to yield more complex N-substituted products. rsc.org

| Reaction Type | Typical Reagents | Product Class | Reference |

|---|---|---|---|

| N-Alkylation | Alkyl Halide (R-X), Base | Secondary/Tertiary Amine | researchgate.net |

| N-Acylation (Boc Protection) | Di-tert-butyl dicarbonate (Boc₂O), Base | N-Boc Carbamate | organic-chemistry.orgresearchgate.net |

| Reductive Amination | Aldehyde/Ketone (R₂C=O), Reducing Agent (e.g., NaBH₃CN) | Secondary/Tertiary Amine | mdpi.comorganic-chemistry.org |

Formation of Amine Derivatives and Conjugates

Beyond standard alkylation and acylation, the amine moiety is a versatile handle for synthesizing a range of derivatives. The reaction of this compound with isocyanates or other carbonyl sources provides access to substituted ureas. organic-chemistry.orgrsc.org These derivatives are of interest in medicinal chemistry due to the prevalence of the urea (B33335) motif in bioactive molecules. The synthesis can be achieved through various methods, including the reaction with CO₂ and another amine, catalyzed by guanidines, to form cyclic or linear ureas. rsc.orgunipr.it

The primary amine can also be converted into other functional groups while retaining the difluorocyclopropyl core. For instance, the Curtius rearrangement of a (2,2-difluorocyclopropyl)acetyl azide (B81097), derived from the corresponding carboxylic acid, serves as a synthetic route to the amine itself, highlighting the interconversion possibilities around this functional group. jkchemical.com This demonstrates that while the amine is a site for building molecular complexity, it can also be the product of a functional group interconversion on a pre-existing difluorocyclopropane structure.

Chemical Transformations Involving the Cyclopropane (B1198618) Ring

The gem-difluorocyclopropane ring is characterized by significant ring strain and unique electronic properties conferred by the fluorine atoms, making it susceptible to a variety of chemical transformations, most notably ring-opening reactions.

Ring-Opening Reactions and Mechanistic Investigations

The cleavage of the cyclopropane C-C bonds is a dominant reaction pathway for this class of compounds. The presence of the gem-difluoro group weakens the distal C-C bond (the bond opposite the CF₂ group), making it the preferred site of cleavage in many ring-opening reactions. researchgate.net These transformations can be initiated through various mechanisms, including transition-metal catalysis, radical pathways, and nucleophilic attack.

Transition Metal-Catalyzed Ring-Opening: Palladium, nickel, and rhodium complexes are effective catalysts for the ring-opening of gem-difluorocyclopropanes. researchgate.netnih.gov A common mechanistic pathway involves the oxidative addition of the catalyst into a C-C bond, followed by β-fluoride elimination to generate a fluoroallyl-metal intermediate. nih.govresearchgate.net This intermediate can then be trapped by a variety of nucleophiles (amines, alcohols, carbon nucleophiles) to yield linear monofluoroalkenes. nih.gov This strategy has been extensively used to synthesize 2-fluoroallylic compounds. rsc.org

Radical-Mediated Ring-Opening: Ring-opening can also proceed through radical intermediates. These reactions can be initiated photochemically or by using radical initiators. mdpi.comnih.gov For example, visible-light-promoted single-electron oxidation of aryl gem-difluorocyclopropanes can lead to a radical cation, which prompts C-C bond scission and subsequent functionalization. researchgate.net

Nucleophilic and Electrophilic Ring-Opening: Nucleophiles can attack the cyclopropane ring, leading to its opening. This process is often facilitated by Lewis acids that activate the ring. beilstein-journals.org Amines themselves can act as nucleophiles to induce ring-opening of activated difluorocyclopropanes, such as difluoro(methylene)cyclopropanes, to yield monofluorinated butadiene derivatives. rsc.org Conversely, strong electrophiles can attack the cyclopropane ring, leading to the formation of cationic intermediates that rearrange to open the ring. nih.gov

| Initiation Method | Key Intermediate | Typical Products | Reference |

|---|---|---|---|

| Transition Metal (Pd, Ni, Rh) | Fluoroallyl-metal complex | (Z)-Monofluoroalkenes, 2-Fluoroallylic compounds | nih.govrsc.orgresearchgate.net |

| Photoredox / Radical Initiators | Radical cation / Benzylic radical | CF₃-containing compounds, Difunctionalized alkanes | mdpi.comresearchgate.net |

| Nucleophiles / Lewis Acids | Allylic cation / Carbanion | Monofluorinated dienes, Functionalized alkanes | rsc.orgbeilstein-journals.org |

| Electrophiles | Carbocation | 1,3-Difunctionalized products | nih.gov |

Functional Group Interconversions on the Difluorocyclopropyl Core

While ring-opening is a major reaction pathway, the difluorocyclopropyl core can be maintained under various reaction conditions, allowing for functional group interconversions on substituents attached to the ring. The gem-difluorocyclopropane unit is kinetically stable under many standard synthetic conditions, including catalytic hydrogenolysis of benzyl (B1604629) ethers, DIBAL-H reduction of esters, and oxidation of vinyl groups. jkchemical.com

A notable transformation that preserves the ring is reductive defluorination. It is possible to remove the fluorine atoms from the cyclopropane ring while keeping the three-membered ring intact. For example, treatment with sodium borohydride in hot DMSO can yield the corresponding non-fluorinated cyclopropane. jkchemical.com This demonstrates that the difluorocyclopropyl group can serve as a precursor to other cyclopropane derivatives.

Electrophilic and Nucleophilic Reactions of the Fluorinated System

The reactivity of the this compound system towards electrophiles and nucleophiles is dictated by the interplay between the nucleophilic amine and the electronically distinct cyclopropane ring.

The primary amine group is the principal nucleophilic center of the molecule, readily reacting with a wide range of electrophiles as described in section 4.1.

The cyclopropane ring itself, particularly due to the electron-withdrawing nature of the two fluorine atoms, behaves as an electrophilic moiety in many contexts. researchgate.net The ring strain makes it susceptible to attack by strong nucleophiles, which typically results in ring-opening reactions. beilstein-journals.org The fluorine atoms polarize the C-C bonds, enhancing the ring's susceptibility to nucleophilic attack compared to non-fluorinated cyclopropanes. This reactivity is the basis for the ring-opening transformations discussed previously, where nucleophiles such as thiolates, amines, or stabilized carbanions attack one of the ring carbons to initiate cleavage. rsc.orgresearchgate.net

Conversely, the cyclopropane ring can react with strong electrophiles. While less common, electrophilic addition can occur, leading to ring-opening via a carbocationic intermediate. nih.gov The high p-character of the C-C bonds of the cyclopropane ring gives it some alkene-like properties, but the strong inductive effect of the gem-difluoro group deactivates the ring towards electrophilic attack compared to simple cyclopropanes. Therefore, highly reactive electrophiles or catalytic activation are generally required for such transformations. nih.gov

Insufficient Information Found to Generate Article on the Reactivity of this compound

Despite a thorough search for scholarly articles and research data, there is a significant lack of specific information regarding the regioselectivity and chemoselectivity of the chemical compound this compound in complex reaction systems. While general principles of reactivity for the broader class of gem-difluorocyclopropanes are documented, detailed research findings and specific data for the title compound remain elusive in the public domain.

The investigation into the reactivity profiles and transformational chemistry of this compound revealed general trends for related structures, such as (2,2-difluorocyclopropyl)methyl systems and gem-difluorocyclopropyl ketones. These studies often highlight the propensity of the difluorocyclopropyl ring to undergo ring-opening reactions. The regioselectivity of these reactions, specifically whether the carbon-carbon bond proximal or distal to the substituent is cleaved, is known to be influenced by the nature of the substituents on the cyclopropane ring and the reaction conditions employed.

For instance, in related tosylate derivatives, the departure of the tosyl group can lead to the formation of a carbocation, and the subsequent ring-opening is directed by the electronic effects of the substituents. Similarly, the ring-opening of gem-difluorocyclopropyl ketones is influenced by the nucleophiles and catalysts used.

Strategic Utility of 2,2 Difluorocyclopropyl Methanamine As a Key Synthetic Building Block

Scaffold for the Construction of Complex Fluorinated Organic Molecules

The incorporation of fluorine into organic molecules can significantly modulate their physicochemical and pharmacological properties, including metabolic stability, lipophilicity, and binding affinity. (2,2-Difluorocyclopropyl)methanamine serves as a key precursor for the synthesis of a wide array of complex fluorinated molecules. The difluorocyclopropane ring is a rigid and sterically demanding group that can be used to control the conformation of a molecule and to explore new regions of chemical space.

Researchers have developed efficient methods for the synthesis of difluorocyclopropane-containing building blocks from functionalized alkenes. nih.gov These methods allow for the preparation of novel fluorinated acids, amines, amino acids, alcohols, ketones, and sulfonyl chlorides, which are valuable intermediates in drug discovery. nih.gov The presence of the difluorocyclopropyl group can lead to improved biological activity and pharmacokinetic profiles.

Integration into Diverse Heterocyclic Frameworks

Heterocyclic compounds are a cornerstone of medicinal chemistry, with a large number of approved drugs containing at least one heterocyclic ring. The incorporation of the this compound moiety into various heterocyclic scaffolds has proven to be a fruitful strategy for the development of novel therapeutic agents.

Pyrrolopyridine and imidazopyridine derivatives are important classes of heterocyclic compounds with a broad range of biological activities. nih.govmagtech.com.cnnih.gov The synthesis of these derivatives often involves the condensation of aminopyridines with various reagents. e3s-conferences.orgmdpi.com The incorporation of the this compound group can lead to compounds with enhanced potency and selectivity. For instance, novel pyrrolo[2,3-b]pyridine derivatives have been synthesized and evaluated as potent inhibitors of glycogen (B147801) synthase kinase-3β (GSK-3β), a key target in the treatment of Alzheimer's disease. nih.gov

Spirocyclic and bicycloalkane scaffolds are three-dimensional structures that are increasingly being explored in drug discovery to improve molecular properties and access novel chemical space. nih.govresearchgate.netnih.gov The rigid nature of these scaffolds can help to pre-organize the molecule for optimal binding to its biological target. The introduction of a (2,2-difluorocyclopropyl)methylamine group into these frameworks can further enhance their drug-like properties. The development of synthetic methodologies to access these complex structures is an active area of research. beilstein-journals.org

The term "bioactive scaffold" refers to a molecular framework that can be decorated with various functional groups to generate a library of compounds with diverse biological activities. nih.govnih.govmdpi.com this compound can be utilized as a key component in the construction of such scaffolds. The unique properties of the difluorocyclopropyl group can impart favorable characteristics to the resulting molecules, leading to the discovery of new therapeutic agents.

Design and Synthesis of Fluorinated Bioisosteric Replacements

Bioisosterism is a strategy used in medicinal chemistry to replace a functional group in a molecule with another group that has similar physical or chemical properties, with the aim of improving the compound's biological activity or pharmacokinetic profile. nih.govchem-space.commdpi.com The (2,2-difluorocyclopropyl)methyl group can serve as a bioisostere for other chemical moieties. For example, the difluoromethylene group (CF2) is often considered a bioisostere of an oxygen atom or a carbonyl group. nih.gov The replacement of a specific group with the (2,2-difluorocyclopropyl)methyl moiety can lead to compounds with improved metabolic stability and altered conformational preferences, which can translate into enhanced biological activity.

Enabling Diversification of Molecular Libraries through this compound Incorporation

Molecular diversity is a key factor in the success of drug discovery programs. The ability to generate large and diverse libraries of compounds for high-throughput screening is crucial for identifying new lead compounds. This compound provides a valuable tool for diversifying molecular libraries. Its incorporation into various molecular scaffolds can lead to the generation of novel compounds with unique three-dimensional shapes and electronic properties. This diversification can increase the probability of finding hits in screening campaigns and can provide a starting point for the development of new drugs. mdpi.com

Future Perspectives and Advanced Research Frontiers in 2,2 Difluorocyclopropyl Methanamine Chemistry

Innovations in Fluorinated Building Block Design and Synthesis

The demand for novel fluorinated building blocks for drug discovery is a significant driver of innovation in synthetic chemistry. olemiss.edu The introduction of fluorine can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. olemiss.edubeilstein-journals.org Consequently, the development of efficient and selective methods for synthesizing compounds like (2,2-Difluorocyclopropyl)methanamine is a key research focus.

Recent advancements in the synthesis of fluorinated building blocks include:

Novel Fluorination Strategies : Researchers are exploring new reagents and catalytic systems for the introduction of fluorine and fluorine-containing groups. beilstein-journals.org This includes the development of methods for direct C-H fluorination, which can streamline synthetic routes and reduce the need for pre-functionalized substrates. nih.gov

Difluorocarbene Chemistry : The generation and reaction of difluorocarbene remain a cornerstone for the synthesis of gem-difluorocyclopropanes. beilstein-journals.orgresearchgate.net Ongoing research aims to develop milder and more efficient methods for generating difluorocarbene, including the use of reagents like (bromodifluoromethyl)trimethylsilane (B180072) and methyl 2,2-difluoro-2-(fluorosulfonyl)acetate. beilstein-journals.orgresearchgate.net

Asymmetric Synthesis : The development of stereoselective methods for the synthesis of chiral fluorinated cyclopropanes is crucial for accessing enantiomerically pure drug candidates. This includes the use of chiral catalysts and auxiliaries to control the stereochemistry of the cyclopropanation reaction.

A summary of innovative approaches in fluorinated building block synthesis is presented in the table below.

| Synthetic Innovation | Description | Key Advantages |

| Direct C-H Fluorination | Introduction of fluorine directly onto a C-H bond. | Atom economy, reduced synthetic steps. nih.gov |

| Advanced Difluorocarbene Reagents | Development of new precursors for difluorocarbene generation. | Milder reaction conditions, improved yields. beilstein-journals.orgresearchgate.net |

| Asymmetric Catalysis | Use of chiral catalysts to produce specific stereoisomers. | Access to enantiomerically pure compounds. |

| Flow Chemistry | Performing reactions in continuous-flow reactors. | Enhanced safety, scalability, and control. |

Exploration of Novel Chemical Reactivity and Catalytic Systems

The strained three-membered ring and the presence of two electron-withdrawing fluorine atoms endow this compound with unique reactivity. Researchers are actively exploring new transformations and catalytic systems to exploit these features.

Key areas of exploration include:

Ring-Opening Reactions : The cleavage of the cyclopropane (B1198618) ring can be a powerful tool for accessing a variety of functionalized acyclic compounds. beilstein-journals.org The regioselectivity of ring-opening can often be controlled by the choice of reagents and catalysts. For instance, the ring-opening of gem-difluorocyclopropyl ketones can be induced by nucleophiles like thiolates. beilstein-journals.org

Transition Metal Catalysis : Transition metal catalysts have been instrumental in developing new reactions involving fluorinated cyclopropanes. acs.org These catalysts can activate the C-C or C-F bonds of the cyclopropane ring, enabling a range of cross-coupling and functionalization reactions. For example, palladium-catalyzed reactions have been used to synthesize 2-fluoroallylic amines from gem-difluorinated cyclopropanes. researchgate.net

Photoredox Catalysis : Visible-light photoredox catalysis has emerged as a powerful tool for organic synthesis, and its application to fluorinated compounds is an active area of research. nih.govmdpi.com This technology can enable novel transformations under mild conditions, such as the oxidative fluorination of cyclopropylamides. nih.gov

The table below highlights some of the novel reactivity and catalytic systems being explored.

| Reaction Type | Catalyst/Reagent | Product Class |

| Nucleophilic Ring-Opening | Thiolates | Fluorine-free acyclic ketones beilstein-journals.org |

| Palladium-Catalyzed Cross-Coupling | Pd(0) catalysts | 2-Fluoroallylic amines researchgate.net |

| Photoredox-Mediated Fluorination | Organic dyes, visible light | Fluorinated imines nih.gov |

Advancements in Sustainable and Green Synthetic Methodologies

The principles of green chemistry are increasingly influencing the design of synthetic routes. researchgate.net For the synthesis of this compound and other fluorinated compounds, this translates to a focus on reducing waste, minimizing the use of hazardous reagents, and improving energy efficiency.

Key trends in green synthetic methodologies include:

Catalysis : The use of catalytic reagents is a cornerstone of green chemistry, as it can significantly reduce waste and improve reaction efficiency. This includes the development of more active and selective catalysts for fluorination and cyclopropanation reactions.

Alternative Solvents : Researchers are exploring the use of greener solvents, such as water, supercritical fluids, and ionic liquids, to replace traditional volatile organic compounds.

Biocatalysis : The use of enzymes as catalysts offers a highly selective and environmentally friendly approach to organic synthesis. While still an emerging area for fluorinated compounds, biocatalysis holds significant promise for the future.

Flow Chemistry : Continuous-flow synthesis offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation and scalability.

Interdisciplinary Research in Chemical Biology and Material Science

The unique properties of fluorinated compounds make them attractive for a wide range of applications beyond traditional medicinal chemistry.

Chemical Biology : Fluorinated molecules are valuable tools for probing biological systems. frontiersin.org The introduction of fluorine can be used to modulate the properties of peptides and proteins, and 19F NMR spectroscopy can be used to study their interactions with other molecules. The development of fluorinated probes and labels is an active area of interdisciplinary research.

Material Science : The incorporation of fluorinated motifs into polymers and other materials can impart unique properties, such as increased thermal stability, chemical resistance, and altered surface properties. youtube.comresearchgate.net this compound and its derivatives could serve as monomers or functional additives in the development of new materials with tailored properties.

Computational-Driven Discovery and Optimization in Fluorinated Cyclopropylamine (B47189) Chemistry

Computational chemistry plays an increasingly important role in modern drug discovery and chemical synthesis. rsc.org In the context of fluorinated cyclopropylamines, computational methods are being used to:

Predict Physicochemical Properties : Quantum chemical calculations can be used to predict key properties such as acidity, basicity, lipophilicity, and conformational preferences. researchgate.netsigmaaldrich.comemerginginvestigators.org This information is crucial for understanding the behavior of these molecules in biological systems. For example, computational studies have been used to investigate the conformational preferences and basicity of monofluorinated cyclopropylamines. sigmaaldrich.com

Design Novel Compounds : Molecular modeling and virtual screening can be used to design new compounds with improved activity and selectivity. rsc.org By simulating the interaction of a molecule with its biological target, researchers can prioritize the synthesis of the most promising candidates.

Elucidate Reaction Mechanisms : Computational studies can provide valuable insights into the mechanisms of chemical reactions, helping chemists to optimize reaction conditions and develop new synthetic methods. acs.org For example, density functional theory (DFT) calculations have been used to study the mechanism of transition metal-catalyzed reactions involving cyclopropanols. acs.org

The synergy between computational and experimental approaches is expected to accelerate the discovery and development of new drugs and materials based on the this compound scaffold.

Q & A

Q. What are the recommended synthetic routes for preparing (2,2-difluorocyclopropyl)methanamine and its derivatives?

A common method involves the reaction of 2,2-difluorocyclopropylamine hydrochloride with acylating agents like 4-methoxybenzoyl chloride in dichloromethane, using triethylamine as a base. The reaction is typically conducted at 0°C, followed by stirring at room temperature for 16 hours. Workup includes quenching with HCl, extraction, drying (Na₂SO₄), and solvent evaporation . For hydrochloride salts, further treatment with HCl in a polar solvent (e.g., ethanol) is required .

Q. How can researchers characterize this compound derivatives?

Key techniques include:

- 13C NMR : To confirm cyclopropane ring integrity and fluorine-induced shifts (e.g., δ ~16–32 ppm for cyclopropane carbons) .

- IR Spectroscopy : Detection of amide C=O stretches (~1632 cm⁻¹) or amine N-H stretches (~3291 cm⁻¹) .

- HRMS : For exact mass validation (e.g., [M+Na]+ ion matching calculated values within 0.0001 Da) .

Q. What safety precautions are critical when handling fluorinated cyclopropane amines?

- Inhalation/Contact : Use fume hoods and PPE (gloves, goggles). If exposed, rinse eyes/skin with water for 15 minutes and seek medical advice.

- Stability : Fluorinated amines may hydrolyze under acidic/alkaline conditions; store in inert atmospheres at -20°C .

Advanced Research Questions

Q. How does the difluorocyclopropyl group influence molecular conformation and target binding?

The difluoro substituent induces ring strain and electronegativity effects , altering electron density at the amine group. This can enhance metabolic stability or modulate pKa (reducing basicity) for improved bioavailability. Computational docking (e.g., Protein Data Bank analysis) and X-ray crystallography are recommended to study steric/electronic interactions with targets like enzymes or receptors .

Q. How can researchers resolve contradictions in spectral data for fluorinated cyclopropane derivatives?

- NMR Discrepancies : Use deuterated solvents (CDCl₃) to avoid splitting artifacts. Compare experimental shifts with DFT-calculated values.

- Purity Issues : Employ HPLC (C18 column, acetonitrile/water gradient) to isolate isomers or byproducts. For example, cyclopropane ring-opening products may form under harsh conditions .

Q. What strategies optimize solubility and stability of this compound in aqueous buffers?

Q. How can fluorinated cyclopropane building blocks be integrated into drug discovery workflows?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.